

Electronic structure of Mg2Y intermetallic

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Compound of Interest

Compound Name: Magnesium--yttrium (2/1)

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An In-depth Technical Guide to the Electronic Structure of Mg2Y Intermetallic

Introduction

The intermetallic compound Mg2Y is a significant phase in magnesium-yttrium (Mg-Y) binary alloys, which are known for their potential in high-performance, lightweight structural applications, particularly at elevated temperatures. The physical and mechanical properties of these alloys, such as their strength, ductility, and creep resistance, are intrinsically linked to the fundamental electronic structure and bonding characteristics of their constituent phases. A thorough understanding of the electronic structure of Mg2Y is therefore crucial for the rational design and development of new Mg-based alloys with enhanced properties. This technical guide provides a detailed overview of the electronic structure of Mg2Y, drawing primarily from first-principles theoretical calculations based on Density Functional Theory (DFT), which has proven to be a powerful tool for investigating the properties of intermetallic compounds.[1][2][3] This document is intended for researchers and scientists in the fields of materials science, condensed matter physics, and computational materials engineering.

Crystal Structure

The Mg2Y intermetallic compound crystallizes in a face-centered cubic (FCC) lattice, belonging to the antifluorite (anti-CaF2) structure type.[4] In this structure, the yttrium (Y) atoms occupy the positions of the calcium ions in the CaF2 structure, while the magnesium (Mg) atoms occupy the positions of the fluoride ions.

The crystallographic details for Mg2Y are summarized in the table below. The lattice parameters obtained from theoretical calculations are in excellent agreement with experimental



values, providing confidence in the computational models used to determine its electronic structure.[2]

Parameter	Value
Crystal System	Cubic
Space Group	Fm-3m (No. 225)
Structure Type	Anti-CaF2
Theoretically Calculated Lattice Constant (a)	6.78 Å

Computational Methodology: First-Principles Calculations

The electronic structure of Mg2Y has been predominantly investigated using first-principles calculations based on Density Functional Theory (DFT).[1][2][3] DFT provides a quantum mechanical framework to model the behavior of electrons in a material, allowing for the prediction of various properties, including the electronic band structure and the density of states.

Key Experimental Protocols (Computational)

The following outlines a typical workflow for performing DFT calculations on the Mg2Y intermetallic, as inferred from common practices in the field.[5][6][7]

- Structural Optimization:
 - The initial step involves defining the crystal structure of Mg2Y with its known space group and approximate atomic positions.
 - The lattice parameters and atomic positions are then optimized by minimizing the total energy of the system. This relaxation process ensures that the calculations are performed on the most stable, ground-state structure.
- Self-Consistent Field (SCF) Calculation:

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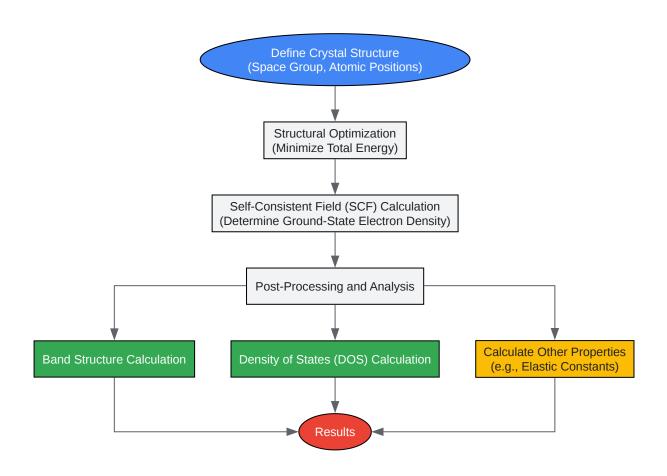




- With the optimized crystal structure, a self-consistent calculation is performed to determine the ground-state electron density and the effective potential (Kohn-Sham potential).
- This iterative process continues until the electron density and total energy converge to within a specified tolerance.
- The exchange-correlation functional, which accounts for the quantum mechanical interactions between electrons, is a key choice in this step. The Generalized Gradient Approximation (GGA) is commonly used for intermetallic systems.[3][5]
- Electronic Structure Analysis:
 - Once the self-consistent electron density is obtained, the electronic band structure and the density of states (DOS) can be calculated.
 - The band structure is typically calculated along high-symmetry directions in the Brillouin zone to reveal the dispersion of electronic states.
 - The DOS is calculated by integrating over the Brillouin zone, often using a finer k-point mesh for higher accuracy.

The following diagram illustrates the typical workflow for DFT calculations of the electronic structure of intermetallics like Mg2Y.





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Caption: A flowchart of the typical first-principles DFT calculation process.

Electronic Structure of Mg2Y Density of States (DOS)

The density of states (DOS) describes the number of available electronic states at each energy level. The total and partial DOS for Mg2Y provide significant insights into its bonding characteristics and metallic nature.[8]

Overall Features: The DOS of Mg2Y shows a continuous distribution of states across the
 Fermi level (the highest energy level occupied by electrons at absolute zero temperature),



which is a characteristic feature of metallic materials.[2][8] There is no band gap at the Fermi level, confirming its metallic behavior.

- Valence Band: The valence band is primarily composed of contributions from both Mg and Y states, indicating significant hybridization between the orbitals of the constituent atoms. This hybridization is crucial for the cohesive properties and stability of the compound.
- States near the Fermi Level: The states near the Fermi level are of particular interest as they govern the electrical and transport properties. In Mg2Y, these states are a mix of Mg-p and Y-d orbitals. The value of the DOS at the Fermi level is an important parameter that correlates with the stability of the phase.[8]

The following diagram provides a conceptual representation of the partial density of states for Mg2Y.

Caption: A conceptual diagram of the partial density of states for Mg2Y.

Band Structure

The electronic band structure of Mg2Y further confirms its metallic character. Multiple bands cross the Fermi level, providing charge carriers (electrons) that can move freely throughout the crystal lattice, leading to electrical conductivity. The dispersion of the bands near the Fermi level is relatively flat in some regions of the Brillouin zone, which corresponds to a higher density of states.

Bonding Characteristics

The electronic structure reveals a combination of metallic and covalent bonding in Mg2Y.

- Metallic Bonding: The delocalized electrons, evidenced by the finite DOS at the Fermi level and bands crossing it, give rise to metallic bonding. This is typical for intermetallic compounds.
- Covalent Bonding: The hybridization between the Mg-p and Y-d orbitals, as seen in the
 partial DOS, suggests a degree of covalent character in the bonding. This covalent
 contribution enhances the structural stability of the compound. The charge density



distribution calculations also reveal a directional nature in the bonding between Mg and Y atoms, further supporting the presence of covalent interactions.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the electronic and structural properties of Mg2Y, primarily derived from first-principles calculations.

Table 1: Structural and Energetic Properties

Property	Calculated Value	Reference
Lattice Constant (a)	6.78 Å	[2]
Cohesive Energy	-	-
Heat of Formation	-	[1]

Table 2: Electronic and Mechanical Properties

Property	Calculated Value	Reference
Bulk Modulus (B)	39.5 GPa	[2]
Shear Modulus (G)	26.6 GPa	[2]
Young's Modulus (E)	67.2 GPa	[2]
Poisson's Ratio (ν)	0.26	[2]
DOS at Fermi Level N(Ef)	~0.5 states/eV/atom	[8]

Note: The exact values for cohesive energy and heat of formation are not consistently reported across the search results, but their negative values in computational studies indicate the thermodynamic stability of the Mg2Y phase.

Conclusion

The electronic structure of the Mg2Y intermetallic compound, as elucidated by first-principles DFT calculations, reveals its inherent metallic nature with a significant covalent bonding



component. The hybridization between Mg and Y orbitals is a key factor in its structural stability. The density of states at the Fermi level is moderate, and the continuous nature of the electronic states across this level accounts for its electrical conductivity. The quantitative data on its structural, elastic, and electronic properties provide a solid foundation for understanding the behavior of Mg-Y alloys and for the future design of materials with tailored properties. While computational studies have provided a wealth of information, direct experimental measurements of the electronic structure, such as through photoemission spectroscopy, would be invaluable for further validation of the theoretical models.

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